![molecular formula C21H26N4O3S2 B468439 N-[[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamothioyl]-3-phenylpropanamide CAS No. 712318-79-1](/img/structure/B468439.png)
N-[[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamothioyl]-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamothioyl]-3-phenylpropanamide” is a chemical compound with the molecular formula C17H24N4O3S2 and a molecular weight of 396.53 .
Molecular Structure Analysis
The molecular structure of this compound includes a sulfonylphenyl group attached to a methylpiperazine group, a carbamothioyl group, and a phenylpropanamide group .Physical And Chemical Properties Analysis
This compound has a predicted density of 1.385±0.06 g/cm3 and a predicted pKa of 10.18±0.70 .科学的研究の応用
Metabolism and Anticancer Activity
Studies have investigated the metabolism of related compounds, revealing extensive biotransformation and identifying multiple metabolites with potential therapeutic applications, particularly in anticancer therapy. For instance, one study on the metabolism of 4-methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208) in rat bile identified nine metabolites, demonstrating the compound's extensive metabolism and potential for in vivo anticancer activity with low toxicity (Jiang et al., 2007).
Pharmacological Evaluation
Research into the pharmacological properties of similar compounds, like N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides, has identified potent and selective 5-HT(1B/1D) antagonists, contributing to the understanding of their mechanism of action and potential therapeutic uses (Liao et al., 2000).
Antimicrobial Activity
Novel hybrids of sulfonamide carbamates have been synthesized and evaluated for antimicrobial activities, showing promising results against tested bacteria. This suggests potential applications in developing new antimicrobial agents (Hussein, 2018).
Antibacterial Agents
A series of 4-arylpiperazin-1-yl-3-phenyloxazolidin-2-one derivatives were synthesized and evaluated as antibacterial agents, showing potent in vitro activity but less effectiveness in vivo compared to linezolid, highlighting the importance of further research in this area (Jang et al., 2004).
Anticancer and Antimicrobial Evaluation
Thiophene-2-carboxaldehyde derivatives have been synthesized and shown to possess good antibacterial, antifungal activity, and anticancer properties. Their binding characteristics and pharmacokinetic mechanisms were investigated, contributing to the development of new therapeutic agents (Shareef et al., 2016).
特性
IUPAC Name |
N-[[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamothioyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S2/c1-24-13-15-25(16-14-24)30(27,28)19-10-8-18(9-11-19)22-21(29)23-20(26)12-7-17-5-3-2-4-6-17/h2-6,8-11H,7,12-16H2,1H3,(H2,22,23,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNGNZXJKKXGOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)carbamothioyl)-3-phenylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

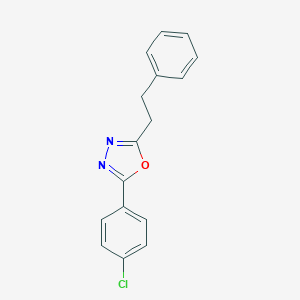
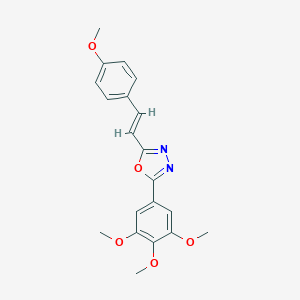
![4-{[(acetylamino)carbothioyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B468372.png)
![N-[(4-morpholin-4-ylsulfonylphenyl)carbamothioyl]acetamide](/img/structure/B468383.png)
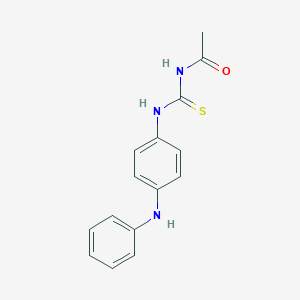
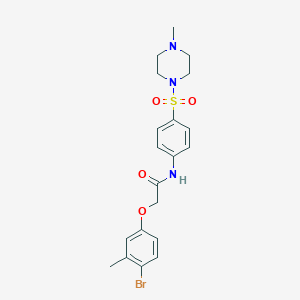

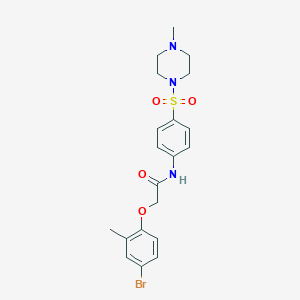

![(2E)-3-(4-fluorophenyl)-N-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}carbamothioyl)prop-2-enamide](/img/structure/B468450.png)
![N-[3-(2-methoxyphenyl)acryloyl]-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea](/img/structure/B468463.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-N'-(3-chlorophenyl)urea](/img/structure/B468476.png)
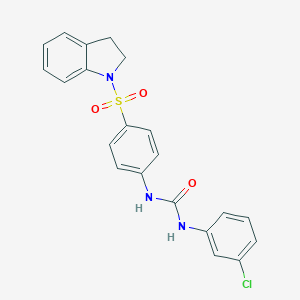
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B468553.png)